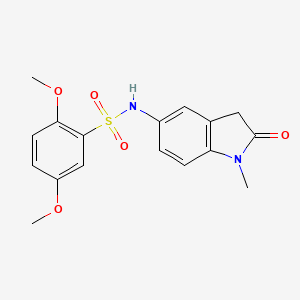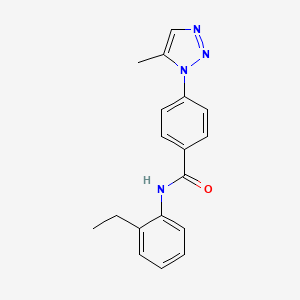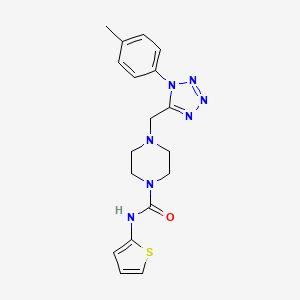![molecular formula C29H29N5O3 B2417057 4-benzyl-N-isobutyl-2-(3-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105212-66-5](/img/structure/B2417057.png)
4-benzyl-N-isobutyl-2-(3-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of 1,2,4-triazole, a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . Compounds containing a 1,2,4-triazole scaffold exhibit a broad range of biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, 1,2,4-triazoles can be synthesized from various nitrogen sources . The synthesis of 1,2,4-triazoles often involves the reaction of hydrazides with α-haloketones or α-haloesters .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the 1,2,4-triazole ring and the various substituents attached to it. For instance, the benzyl and isobutyl groups could potentially participate in various organic reactions .Applications De Recherche Scientifique
Synthetic Chemistry and Drug Design
Compounds within the triazoloquinazoline family, including those similar to the one , have been extensively studied for their potential in drug design and synthetic chemistry. For example, derivatives of the triazoloquinazoline adenosine antagonist have shown selectivity for the human A3 receptor subtype, highlighting their potential in the development of targeted therapies (Kim, Ji, & Jacobson, 1996). These findings suggest that the compound may also hold therapeutic potential, necessitating further research into its biological activity and receptor selectivity.
Antimicrobial Applications
Research on triazoloquinazoline derivatives has demonstrated their promising antimicrobial properties. A study exploring the antimicrobial activities of novel 1H-1,2,3-triazole-4-carboxamides, including triazolo[1,5-a]quinazoline derivatives, found these compounds to exhibit moderate to good activities against primary pathogens, including both Gram-positive and Gram-negative bacterial strains, as well as fungal strains (Pokhodylo, Manko, Finiuk, Klyuchivska, Matiychuk, Obushak, & Stoika, 2021). This suggests that 4-benzyl-N-isobutyl-2-(3-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide could also be explored for its antimicrobial potential.
Pharmacological Interest
The structural complexity and potential biological activity of compounds like this compound make them of interest for pharmacological studies. For instance, derivatives of [1,2,4]triazoloquinazoline have been studied for their selective inhibition of cyclic nucleotide phosphodiesterase type 4, showcasing the pharmacological applications of such compounds (Raboisson, Schultz, Muller, Reimund, Pinna, Mathieu, Bernard, Do, DesJarlais, Justiano, Lugnier, & Bourguignon, 2003). This highlights the potential for the compound to serve as a basis for developing new pharmacological agents.
Propriétés
IUPAC Name |
4-benzyl-2-[(3-methylphenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N5O3/c1-19(2)16-30-26(35)23-12-13-24-25(15-23)34-28(32(27(24)36)17-21-9-5-4-6-10-21)31-33(29(34)37)18-22-11-7-8-20(3)14-22/h4-15,19H,16-18H2,1-3H3,(H,30,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDWZJOHMUQSGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)N3C4=C(C=CC(=C4)C(=O)NCC(C)C)C(=O)N(C3=N2)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-5-yl}-2,3,8,8a-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2416974.png)
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B2416977.png)
![2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2416978.png)
![4-[(4-Fluorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2416980.png)


![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-4-methylbenzamide](/img/structure/B2416987.png)
![4-(1,3-benzodioxol-5-ylmethyl)-N-[4-(difluoromethoxy)phenyl]piperazine-1-carbothioamide](/img/structure/B2416988.png)
![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-cycloheptyloxamide](/img/structure/B2416990.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide](/img/structure/B2416992.png)

![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-[3-(dimethylamino)acryloyl]-3-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B2416995.png)
![2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2416996.png)
